
1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene is an organic compound with a complex structure It features a benzene ring substituted with two 1-chloro-2-methylpropan-2-yl groups and a nitro group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1,4-Bis(1-chloro-2-methylpropan-2-yl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) for hydroxide substitution, primary amines for amine substitution.
Major Products Formed
Reduction: 1,4-Bis(1-amino-2-methylpropan-2-yl)-2-nitrobenzene.
Substitution: 1,4-Bis(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzene or 1,4-Bis(1-amino-2-methylpropan-2-yl)-2-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro groups can undergo nucleophilic substitution, leading to the formation of various biologically active derivatives. These interactions can modulate biochemical pathways and influence cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(2-chloro-1,1-dimethylethyl)benzene
- 1,4-Bis(2-hydroperoxypropan-2-yl)benzene
- 1,4-Diisopropylbenzene
Uniqueness
1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene is unique due to the presence of both chloro and nitro substituents on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
CAS-Nummer |
114093-01-5 |
|---|---|
Molekularformel |
C14H19Cl2NO2 |
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
1,4-bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene |
InChI |
InChI=1S/C14H19Cl2NO2/c1-13(2,8-15)10-5-6-11(14(3,4)9-16)12(7-10)17(18)19/h5-7H,8-9H2,1-4H3 |
InChI-Schlüssel |
RZTNOEWKIYWXBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCl)C1=CC(=C(C=C1)C(C)(C)CCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


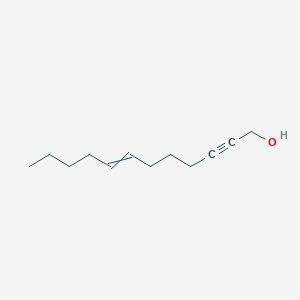
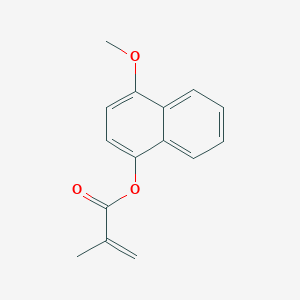
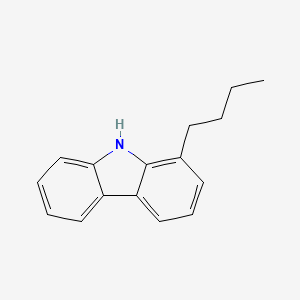
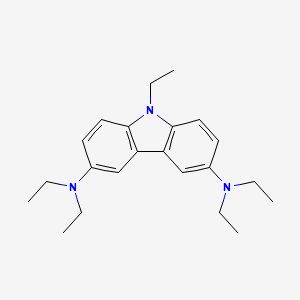


![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

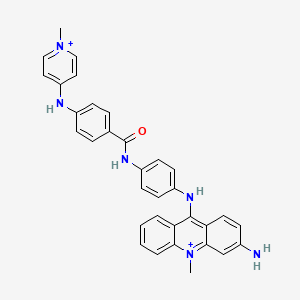
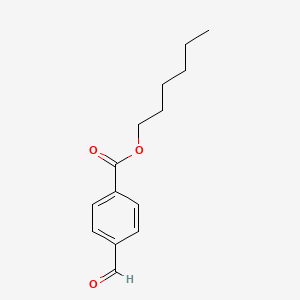
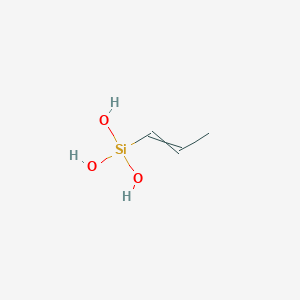
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
